2-bromo-N-heptylbenzamide
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Overview
Description
2-Bromo-N-heptylbenzamide is an organic compound with the molecular formula C14H20BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an N-heptyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-heptylbenzamide typically involves the bromination of N-heptylbenzamide. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The general reaction scheme is as follows:
- Dissolve N-heptylbenzamide in CCl4.
- Add NBS and a catalytic amount of benzoyl peroxide.
- Reflux the mixture until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative solvents and reagents to optimize cost and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-heptylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-heptylbenzamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Benzamide derivatives with oxidized functional groups.
Reduction: N-heptylbenzamide.
Scientific Research Applications
2-Bromo-N-heptylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-heptylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the N-heptyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-N-heptylbenzamide is unique due to its longer alkyl chain (heptyl group), which can significantly affect its physical and chemical properties. The heptyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. This makes it distinct from its shorter-chain analogs .
Properties
CAS No. |
346695-66-7 |
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Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-bromo-N-heptylbenzamide |
InChI |
InChI=1S/C14H20BrNO/c1-2-3-4-5-8-11-16-14(17)12-9-6-7-10-13(12)15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17) |
InChI Key |
PQGRPVAMACEQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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